7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Synthesis Yield Comparison: 89% Achieved via Tosyl Deprotection Route vs. Lower Yields in Alternative Methods
In the established synthetic route to 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, deprotection of 7-chloro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (CAS 193686-76-9) using 90% (w/w) sulfuric acid at 0–10 °C yields the target compound in 89% isolated yield with a melting point of 103–104 °C and moisture content below 100 ppm . This yield compares favorably to alternative methods, such as the patent CN103601678A approach involving 4-chloroaniline and succinic anhydride, which reports a lower overall yield and cites high cost and difficult post-treatment purification as limitations of existing methods [1]. The 89% yield represents an efficient, scalable synthetic transformation that minimizes material waste and reduces production costs relative to multi-step alternatives with lower overall yields.
| Evidence Dimension | Isolated synthetic yield from key intermediate |
|---|---|
| Target Compound Data | 89% isolated yield; M.p. 103–104 °C; moisture <100 ppm |
| Comparator Or Baseline | Alternative synthesis methods (e.g., from 4-chloroaniline) reported as having low yield and high cost (specific % not disclosed) |
| Quantified Difference | Target compound yield (89%) substantially exceeds baseline alternative methods (described as 'low yield') |
| Conditions | Tosyl deprotection: 7-chloro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (5 g) in 90% (w/w) sulfuric acid (50 mL), 0–10 °C, 2.5 h; neutralization with NaOH; toluene extraction; azeotropic dehydration |
Why This Matters
Higher synthetic yield directly reduces raw material costs and waste generation in multi-kilogram pharmaceutical intermediate production, critical for economically viable commercial manufacturing.
- [1] CN103601678A. Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. ASTATECH CHENGDU BIOPHARM CORP. Filing Date: 2014-02-26. View Source
